

An In-depth Technical Guide to 2,3-dihydro-5-benzofuranacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-dihydro-5-benzofuranacetic acid

Cat. No.: B195077

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **2,3-dihydro-5-benzofuranacetic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

2,3-dihydro-5-benzofuranacetic acid, also known as 5-Coumaranacetic Acid, is a derivative of benzofuran.^[1] Its core structure consists of a fused bicyclic system with a dihydrofuran ring attached to a benzene ring, and an acetic acid group substituted at the 5-position.

Property	Value
Molecular Formula	C ₁₀ H ₁₀ O ₃
Molecular Weight	178.185 g/mol ^[2]
CAS Number	69999-16-2 ^[1]
IUPAC Name	2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid ^[1]
InChI Key	LALSYIKKTXUSLG-UHFFFAOYSA-N ^[1]
Melting Point	96-98 °C ^[1]

Synthesis of 2,3-dihydro-5-benzofuranacetic acid

A common synthetic route to **2,3-dihydro-5-benzofuranacetic acid** involves the hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide.[1]

Experimental Protocol:

- Reaction Setup: A solution of acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) is prepared. To this, 5.0 g of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide is added.[1]
- Reflux: The reaction mixture is heated at reflux for a period of 3 hours.[1]
- Quenching and Extraction: After cooling, the reaction mixture is added to water. The product is then extracted with ethyl acetate. The combined organic extracts are washed five times with water.[1]
- Purification: The organic solution is extracted with a saturated aqueous sodium bicarbonate solution. The resulting aqueous solution is then acidified and extracted again with ethyl acetate.[1]
- Isolation: The combined ethyl acetate extracts are dried over sodium sulfate and the solvent is evaporated to yield a residue.[1]
- Recrystallization: The crude product is recrystallized from an acetone/hexane mixture to give pure **2,3-dihydro-5-benzofuranacetic acid**.[1]

[Click to download full resolution via product page](#)

Synthesis workflow for **2,3-dihydro-5-benzofuranacetic acid**.

Molecular Structure

The molecular structure of **2,3-dihydro-5-benzofuranacetic acid** is characterized by the fusion of a five-membered dihydrofuran ring and a six-membered benzene ring. The acetic acid

moiety is attached to the benzene ring at position 5.

Molecular structure of **2,3-dihydro-5-benzofuranacetic acid**.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **2,3-dihydro-5-benzofuranacetic acid**. While the raw spectral data is not provided in the search results, typical expected values can be inferred. Spectroscopic data including ¹H NMR, IR, MS, and ¹³C NMR are available for this compound.[\[3\]](#)

Spectroscopic Technique	Expected Features
¹ H NMR	Aromatic protons on the benzene ring, methylene protons of the dihydrofuran ring, and the methylene and carboxylic acid protons of the acetic acid group. The coupling patterns would be indicative of their relative positions.
¹³ C NMR	Signals corresponding to the aromatic carbons, the carbons of the dihydrofuran ring, the carbonyl carbon of the carboxylic acid, and the methylene carbon of the acetic acid group.
IR Spectroscopy	Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-H stretches of the aromatic and aliphatic portions.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzofuran and acetic acid moieties.

Biological Activity

While specific biological activities for **2,3-dihydro-5-benzofuranacetic acid** are not detailed in the provided search results, the benzofuran scaffold is a common motif in a wide range of

biologically active compounds.[4][5] Derivatives of benzofuran have been reported to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][6][7] For instance, a derivative, 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, has been shown to be a potent topical anti-inflammatory agent by inhibiting 5-lipoxygenase and prostaglandin E2 synthesis.[6] This suggests that **2,3-dihydro-5-benzofuranacetic acid** could be a valuable starting point for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. 2,3-Dihydro-7-benzofuranacetic Acid | CymitQuimica [cymitquimica.com]
- 3. 2,3-DIHYDRO-5-BENZOFURANACETIC ACID(221313-11-7) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-dihydro-5-benzofuranacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b195077#2-3-dihydro-5-benzofuranacetic-acid-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com